molecular formula C12H19ClN2O4 B1676581 米多君盐酸盐 CAS No. 43218-56-0

米多君盐酸盐

货号: B1676581
CAS 编号: 43218-56-0
分子量: 290.74 g/mol
InChI 键: MGCQZNBCJBRZDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Treatment of Orthostatic Hypotension

Midodrine is indicated for patients experiencing chronic orthostatic hypotension due to autonomic failure, including conditions such as:

  • Bradbury-Eggleston Syndrome
  • Shy-Drager Syndrome
  • Diabetes Mellitus
  • Parkinson's Disease

In clinical settings, midodrine has been shown to significantly increase standing systolic blood pressure and improve symptoms associated with orthostatic hypotension, such as dizziness, syncope, and fatigue. A placebo-controlled study involving 97 patients demonstrated that midodrine (10 mg) increased standing systolic blood pressure by 22 mm Hg (28%, p < 0.001) compared to placebo, highlighting its efficacy in managing this condition .

Clinical Case Studies

Several studies have documented the effectiveness of midodrine in various populations:

  • Post-Spaceflight Orthostatic Hypotension : Research conducted by NASA indicated that midodrine could serve as a countermeasure for astronauts experiencing orthostatic hypotension after space missions. The study found that midodrine improved hemodynamic responses without causing hypertension in astronauts upon landing .
  • Geriatric Patients : A study focused on elderly patients with symptomatic orthostatic hypotension reported that midodrine significantly alleviated symptoms and improved quality of life. The treatment was well-tolerated, with mild side effects such as scalp pruritus being the most common .

Side Effects and Considerations

While midodrine is generally well-tolerated, it can cause side effects including:

  • Supine hypertension (elevated blood pressure when lying down)
  • Urinary urgency
  • Tingling or itching sensations

Due to the potential for marked elevation of supine blood pressure, careful monitoring is required during treatment initiation . It is recommended that midodrine therapy be reserved for patients whose daily lives are significantly impaired despite non-pharmacological interventions.

Future Directions and Research

Ongoing clinical trials are aimed at further elucidating the long-term benefits and risks associated with midodrine use. These studies are essential for establishing definitive clinical benefits beyond mere blood pressure elevation, particularly regarding improvements in daily functioning and quality of life for patients with chronic conditions .

生化分析

Biochemical Properties

Midodrine hydrochloride forms an active metabolite, desglymidodrine, which is an alpha1-agonist . Desglymidodrine exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This interaction increases vascular tone, leading to an elevation of blood pressure .

Cellular Effects

Midodrine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by increasing arteriolar and venous tone, which results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .

Molecular Mechanism

The molecular mechanism of action of Midodrine hydrochloride involves its conversion to the active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature . This activation leads to an increase in vascular tone and a subsequent rise in blood pressure .

Temporal Effects in Laboratory Settings

After oral administration, midodrine is rapidly absorbed. The plasma levels of the prodrug peak after about half an hour, and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours .

Metabolic Pathways

Midodrine hydrochloride is a prodrug that undergoes rapid deglycination in the liver and many other tissues to form its active metabolite, desglymidodrine .

Transport and Distribution

Midodrine hydrochloride is rapidly and almost completely absorbed in the body . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine .

Subcellular Localization

Desglymidodrine, the active metabolite of Midodrine hydrochloride, exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . These receptors are typically located on the cell surface, suggesting that desglymidodrine acts at the cell membrane level. Specific subcellular localization within the cell has not been detailed in the literature.

准备方法

合成路线和反应条件

米多君盐酸盐的合成涉及2-氨基-1-(2,5-二甲氧基苯基)乙醇与N-保护的甘氨酸在1,1'-羰基二咪唑(CDI)存在下反应。 然后通过脱保护去除氨基保护基 该工艺高效且成本效益高,所涉及的中间体和试剂不存在重大安全风险 .

工业生产方法

米多君盐酸盐的工业生产通常遵循与上述相同的合成路线,以确保高产率和纯度。 最终产品通过使米多君与药学上可接受的酸反应形成盐酸盐获得 .

生物活性

Midodrine hydrochloride is a medication primarily used to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It acts as a selective agonist of the α1-adrenergic receptor, leading to peripheral vasoconstriction and increased blood pressure. This article explores the biological activity of midodrine, including its pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacokinetics

Midodrine is rapidly absorbed after oral administration, with peak plasma levels of the prodrug occurring approximately 30 minutes post-dose. The half-life of midodrine is around 25 minutes, while its active metabolite, desglymidodrine, reaches peak concentrations within 1 to 2 hours and has a half-life of 3 to 4 hours. The absolute bioavailability of midodrine, measured as desglymidodrine, is approximately 93% . Notably, neither midodrine nor desglymidodrine crosses the blood-brain barrier effectively, indicating a peripheral selectivity that minimizes central nervous system effects .

Midodrine's mechanism involves the stimulation of α1-adrenergic receptors, which results in vasoconstriction. This action increases systemic vascular resistance and elevates blood pressure. The drug is particularly effective in patients with neurogenic orthostatic hypotension, where autonomic regulation is impaired .

Case Studies and Clinical Trials

Several clinical studies have demonstrated the efficacy of midodrine in treating orthostatic hypotension:

  • Phase III Study : A six-week placebo-controlled trial involving 82 patients with symptomatic neurogenic orthostatic hypotension showed that midodrine (10 mg three times daily) resulted in an average increase of 22 mmHg in standing systolic blood pressure compared to placebo .
  • Multicenter Study : In a study with 171 participants, midodrine significantly improved standing systolic blood pressure and alleviated symptoms of lightheadedness and dizziness compared to placebo (p < 0.001) .
  • Tilt-Table Testing : Another trial assessed patients' responses during tilt-table testing. Midodrine-treated patients had a significantly longer time before experiencing syncope compared to those receiving placebo .

Safety Profile

Midodrine is generally well-tolerated; however, some adverse effects have been reported:

  • Common Side Effects : These include pilomotor reactions (piloerection), urinary retention, and supine hypertension . In clinical trials, side effects were mild to moderate and occurred in approximately 22% of the placebo group versus 27% in the midodrine group .
  • Specific Case Reports : In patients with heart failure requiring vasopressor support, midodrine was successfully used to manage hypotension while allowing for the up-titration of heart failure medications without significant adverse effects .

Summary Table of Clinical Findings

Study TypeSample SizeTreatment RegimenMean Change in Standing SBPStatistical Significance
Phase III Trial82Midodrine 10 mg TID+22 mmHgp < 0.001
Multicenter Study171Midodrine 10 mg TIDImproved at all time pointsp < 0.001
Tilt-Table TestingVariesMidodrine (dose varies)Increased completion ratep < 0.001

属性

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCQZNBCJBRZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047493
Record name Midodrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43218-56-0, 3092-17-9
Record name Midodrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43218-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Midodrine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIDODRINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Midodrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIDODRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JV96YTXV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Midodrine hydrochloride
Reactant of Route 2
Midodrine hydrochloride
Reactant of Route 3
Reactant of Route 3
Midodrine hydrochloride
Reactant of Route 4
Reactant of Route 4
Midodrine hydrochloride
Reactant of Route 5
Reactant of Route 5
Midodrine hydrochloride
Reactant of Route 6
Reactant of Route 6
Midodrine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。